

Conteltinib dosing in clinical trials

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Compound Focus: Conteltinib

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Efficacy and Safety Profile

The following tables summarize key efficacy and safety data from the Phase 1 study (NCT02695550) involving patients with advanced ALK-positive NSCLC [1] [2].

Table 1: Efficacy of Conteltinib in ALK-Positive NSCLC Patients

Patient Population	Number of Patients	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DoR)
ALK TKI-naïve	39	64.1% (25/39)	15.9 months	15.0 months
Received crizotinib previously	21	33.3% (7/21)	6.73 months	6.60 months

Table 2: Common Treatment-Related Adverse Events (TRAEs) in All Patients (n=64)

Adverse Event	All Grades Incidence (n, %)	Grade ≥3 Incidence
Diarrhea	46 (71.9%)	Not specified

Adverse Event	All Grades Incidence (n, %)	Grade ≥3 Incidence
Elevated Serum Creatinine	29 (45.3%)	Not specified
Elevated Aspartate Aminotransferase (AST)	25 (39.1%)	Not specified
Nausea	24 (37.5%)	Not specified
Any TRAE	58 (90.6%)	9 (14.1%)

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the clinical study.

Clinical Trial Design and Dosing Protocol

This protocol outlines the design of the Phase 1 study that established the safety, pharmacokinetics, and recommended Phase 2 dose [1] [3].

- **Study Design:** First-in-human, multicenter, open-label, single-arm Phase 1 trial with dose-escalation and dose-expansion phases [1].
- **Dosing Schedule - Dose Escalation:** **Conteltinib** was administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg QD in sequential cohorts. A single dose was given 7 days before Cycle 1, Day 1 for pharmacokinetic (PK) analysis [1].
- **Dosing Schedule - Dose Expansion:** If responses were observed, additional patients were enrolled at specific doses for further efficacy and safety evaluation [1].
- **Treatment Duration:** 28-day cycles, continued until disease progression, unacceptable toxicity, or patient withdrawal [1].
- **Primary Endpoints:** Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and incidence of Adverse Events (AEs) [1].
- **Key Inclusion Criteria:**
 - Patients aged 18-75 with histologically confirmed advanced ALK-positive NSCLC.
 - ECOG performance status ≤2.
 - At least one measurable lesion.
 - Adequate organ function [1].

Preclinical Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of **Conteltinib** against various kinases [1] [4].

- **Objective:** To evaluate the in vitro potency of **Conteltinib** against ALK, FAK, and Pyk2 kinases.
- **Method:** Enzymatic kinase assays were performed to measure the inhibition of kinase activity.
- **Key Reagents:** Purified kinase domains, ATP, test compound (**Conteltinib**).
- **Procedure:** **Conteltinib** was serially diluted and incubated with the kinase and substrate. The reaction was initiated by adding ATP, and the remaining kinase activity was measured.
- **Data Analysis:** IC₅₀ values were calculated from dose-response curves. **Conteltinib** showed IC₅₀ values of **16 nM for ALK** and **1.6 nM for FAK** [4].

Mechanism of Action and Signaling Pathways

Conteltinib is a potent, ATP-competitive inhibitor that primarily targets ALK and also potently inhibits Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2) [1] [4].

The diagram below illustrates its key mechanisms of action in suppressing tumor growth and overcoming resistance.

Key Mechanisms:

- **ALK Inhibition:** **Conteltinib** potently inhibits ALK, a key driver in ALK-positive NSCLC, blocking downstream oncogenic signaling pathways like **PI3K/AKT**, **RAS/MEK/ERK**, and **JAK/STAT** that promote tumor cell growth and survival [1].
- **FAK/Pyk2 Inhibition:** By inhibiting FAK, **Conteltinib** disrupts the **FAK-SRC** signaling axis, reducing tumor cell migration, invasion, and metastasis. FAK inhibition can also affect tumor microenvironment signaling [5] [6].
- **Overcoming Resistance:** The drug demonstrates activity against various crizotinib-resistant ALK mutations (including **L1196M**, **G1202R**, and **F1174L**), making it a potential therapy after first-line treatment failure [1].

Key Considerations for Clinical Development

- **Dosing Rationale:** The **600 mg QD** dose for ALK TKI-naïve patients was selected as the recommended Phase 2 dose (RP2D) as the maximum tolerated dose (MTD) was not reached, and

this dose showed promising efficacy [1]. Pharmacokinetic modeling can be leveraged to optimize dosing regimens, such as comparing QD versus BID schedules for optimal patient compliance and efficacy [7].

- **Safety Management:** The safety profile is generally manageable. Proactive monitoring of gastrointestinal events (diarrhea, nausea) and liver function (elevated AST) is recommended [1].
- **Combination Potential:** Given its dual ALK and FAK inhibition, exploring **Conteltinib** in combination with other targeted therapies or chemotherapy could be a strategic direction to overcome resistance and improve outcomes.

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